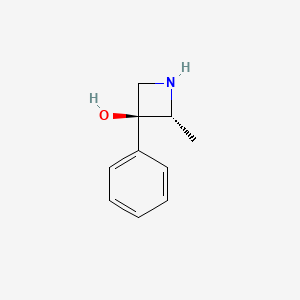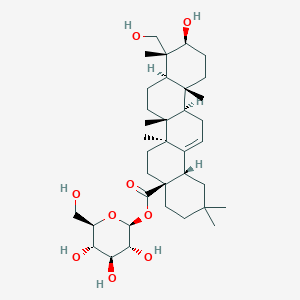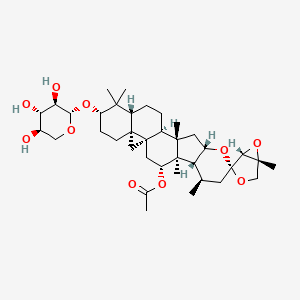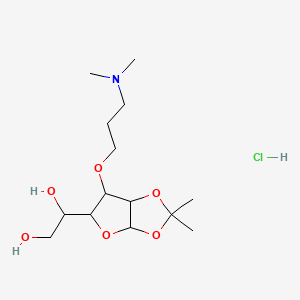
p-Acetylphenol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetylphenyl sulfate is a phenyl sulfate oxoanion that is the conjugate base of 4-acetylphenyl hydrogen sulfate, obtained by deprotonation of the sulfo group; major species at pH 7.3. It is a conjugate base of a 4-acetylphenyl hydrogen sulfate.
Scientific Research Applications
1. Mechanistic Insights in Sulfate Ester Hydrolysis
Research by Burlingham et al. (2003) provides insights into the hydrolysis of sulfate monoesters, including p-acetylphenyl sulfate. This study determines sulfur kinetic isotope effects (KIEs), offering important implications for understanding the mechanism of sulfatase and sulfotransferase reactions, as well as sulfate hydrolyses in different conditions (Burlingham et al., 2003).
2. Alkaline Phosphatase Activity Determination
Huang Zong-hua (2007) discusses the synthesis of disodium p-acetylphenylphosphate, derived from p-acetylphenol, for enhancing the accuracy of alkaline phosphatase activity determination. This compound raises analytical accuracy and reduces interference from substances like bilirubin or hemoglobin in serum (Huang Zong-hua, 2007).
3. Insights in Anaerobic Digestion
Liu et al. (2020) study the impact of poly ferric sulfate, which can accumulate in waste activated sludge (WAS) and affect anaerobic digestion systems. Their research reveals how physical enmeshment and enzyme activity disruption caused by this compound can inhibit hydrolysis, acidogenesis, and methanogenesis in such systems (Liu et al., 2020).
4. Sulfate Reducing Conditions and Organic Matter Mineralisation
Scholten, Conrad, and Stams (2000) investigate the role of acetate as a key intermediate in the terminal step of organic matter mineralization in sediment. Their study highlights the interaction between methanogenic and sulfate-reducing populations in the presence of acetate, providing critical insights into biogeochemical cycles (Scholten, Conrad, & Stams, 2000).
properties
Product Name |
p-Acetylphenol sulfate |
|---|---|
Molecular Formula |
C8H7O5S- |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(4-acetylphenyl) sulfate |
InChI |
InChI=1S/C8H8O5S/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12/h2-5H,1H3,(H,10,11,12)/p-1 |
InChI Key |
HOFGLAYWQRGTKC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Indolo[2,1-b]quinazoline](/img/structure/B1258998.png)


![4a,9-Dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B1259004.png)









![[(2E,4E,6E,8E)-9-(3,3-difluoro-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] hexadecanoate](/img/structure/B1259022.png)